molecular formula C10H13N3O2 B1459136 1-Pyridazin-4-ylpiperidine-4-carboxylic acid CAS No. 1428233-17-3

1-Pyridazin-4-ylpiperidine-4-carboxylic acid

Cat. No.: B1459136
CAS No.: 1428233-17-3
M. Wt: 207.23 g/mol
InChI Key: OXRJCGCDHLGSQU-UHFFFAOYSA-N
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Description

1-Pyridazin-4-ylpiperidine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with piperidine under specific conditions. For instance, the use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, allows for efficient hydrogenation and cyclization processes in aqueous media .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Phenylsilane and iron complexes.

    Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various biological targets, leading to diverse pharmacological effects. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate different biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid stands out due to its unique combination of the pyridazine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile functionalization and a broad range of applications in various fields .

Properties

IUPAC Name

1-pyridazin-4-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-12-7-9/h1,4,7-8H,2-3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRJCGCDHLGSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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